molecular formula C6H6FNO2S B1329702 2-Aminobenzenesulphonyl fluoride CAS No. 392-86-9

2-Aminobenzenesulphonyl fluoride

Cat. No.: B1329702
CAS No.: 392-86-9
M. Wt: 175.18 g/mol
InChI Key: OYJFEOGFHBNHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobenzenesulphonyl fluoride is an organic compound with the molecular formula C6H6FNO2S. It is known for its role as a sulfonyl fluoride, which is a functional group characterized by the presence of a sulfonyl group (SO2) bonded to a fluorine atom. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Scientific Research Applications

2-Aminobenzenesulphonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Aminobenzenesulphonyl fluoride, also known as 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), is primarily used as a protease inhibitor . It targets a variety of serine proteases, including trypsin, chymotrypsin, and plasmin . These enzymes play crucial roles in various biological processes, including digestion and blood clotting. By inhibiting these enzymes, AEBSF can prevent the breakdown of proteins and peptides, thereby affecting these processes .

Mode of Action

AEBSF inhibits its target enzymes by forming a covalent bond with the serine residue in the active site of the enzyme . This prevents the enzyme from interacting with its substrates, thereby inhibiting its activity . The fluoride ion in AEBSF plays a crucial role in this process, as it is a strong leaving group that facilitates the formation of the covalent bond .

Biochemical Pathways

The inhibition of serine proteases by AEBSF can affect multiple biochemical pathways. For instance, the inhibition of trypsin and chymotrypsin can impact protein digestion, while the inhibition of plasmin can affect blood clotting . .

Pharmacokinetics

Furthermore, as a sulfonyl fluoride, AEBSF is likely to be stable under physiological conditions, which could influence its elimination .

Result of Action

The primary result of AEBSF’s action is the inhibition of serine proteases, which can lead to the disruption of various biological processes. For instance, it can prevent the breakdown of proteins and peptides, potentially affecting processes such as digestion and blood clotting . .

Action Environment

The action of AEBSF can be influenced by various environmental factors. For instance, its activity can be affected by pH, as the formation of the covalent bond with the serine residue is a pH-dependent process . Furthermore, its stability and activity could potentially be affected by factors such as temperature and the presence of other compounds .

Safety and Hazards

2-Aminobenzenesulphonyl fluoride is classified as Acute toxicity - Category 4, Oral, and Skin corrosion, Sub-category 1B . It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The development of efficient approaches to access sulfonyl fluorides is of great significance because of the widespread applications of these structural motifs in many areas, among which the emerging sulfur (VI) fluoride exchange (SuFEx) click chemistry is the most prominent . The synthetic potential of the sulfonyl fluoride products has been examined by diverse transformations including SuFEx reactions and transition metal-catalyzed cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

2-Aminobenzenesulphonyl fluoride is a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF, but it is more stable at low pH values .

Cellular Effects

The effects of this compound on cells are dose-dependent . At low concentrations, it can cause cell proliferation, while at higher concentrations, it inhibits cell proliferation and migration .

Molecular Mechanism

This compound works by covalently modifying the hydroxyl of serine residues, adding an additional 183.0354 Da to each modified residue . Off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group have also been reported .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the effects of this compound progressively increase with the residence time and well depths .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At doses equivalent to therapeutic doses, the augmentation is mainly due to an increased active formation period. At a fivefold greater dose, it is due to an increased inactive formation period .

Metabolic Pathways

This compound interferes with amino acids metabolism, potentially impacting the tricarboxylic acid (TCA) cycle .

Transport and Distribution

It is known that fluoride can cross the hematoencephalic barrier and settle in various brain regions .

Subcellular Localization

It is known that fluoride can settle in various brain regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminobenzenesulphonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the efficiency of the fluorination process. For example, potassium fluoride (KF) in combination with 18-crown-6 ether can be used to facilitate the conversion of 2-aminobenzenesulfonyl chloride to this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzenesulphonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium fluoride (NaF) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Comparison with Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride:

    Benzenesulfonyl fluoride: A simpler analog that lacks the amino group, used in similar applications but with different reactivity.

Uniqueness: 2-Aminobenzenesulphonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group, which allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis and biochemical research .

Properties

IUPAC Name

2-aminobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJFEOGFHBNHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192449
Record name 2-Aminobenzenesulphonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392-86-9
Record name 2-(Fluorosulfonyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzenesulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 392-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobenzenesulphonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminobenzenesulphonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOBENZENESULFONYL FLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83K4AZ4EUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.